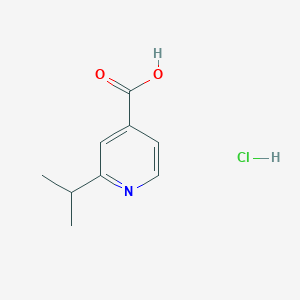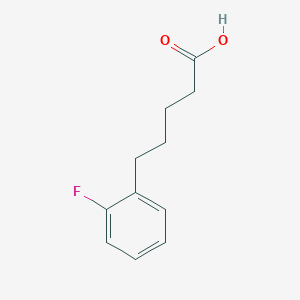
1-(4-Bromo-2-methylbenzyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromo-2-methylbenzyl)azetidine is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics.
Vorbereitungsmethoden
The synthesis of 1-(4-Bromo-2-methylbenzyl)azetidine can be achieved through several routes. . This reaction is efficient for synthesizing functionalized azetidines. Another approach involves the treatment of cis-2-(2-bromo-1,1-dimethylethyl)azetidines with a silver salt in DMSO at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-(4-Bromo-2-methylbenzyl)azetidine undergoes various chemical reactions due to the presence of the azetidine ring and the bromine substituent. Common reactions include:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or the substituents.
Ring-Opening Reactions: Due to the ring strain, azetidines are prone to ring-opening reactions, especially in the presence of nucleophiles or under acidic conditions.
Common reagents used in these reactions include silver salts, acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromo-2-methylbenzyl)azetidine has several applications in scientific research:
Medicinal Chemistry: Azetidines are explored for their potential as amino acid surrogates and in peptidomimetic chemistry. They are also investigated for their role in drug discovery, particularly in the development of bioactive molecules.
Organic Synthesis: The unique reactivity of azetidines makes them valuable intermediates in the synthesis of complex organic molecules.
Polymer Chemistry: Azetidines are used as building blocks for the synthesis of polyamines through ring-opening polymerization.
Wirkmechanismus
The mechanism of action of 1-(4-Bromo-2-methylbenzyl)azetidine involves its interaction with various molecular targets. The azetidine ring’s strain and the presence of the bromine substituent influence its reactivity and interaction with biological molecules. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with molecular targets, affecting biological pathways .
Vergleich Mit ähnlichen Verbindungen
1-(4-Bromo-2-methylbenzyl)azetidine can be compared with other azetidines and related compounds:
Eigenschaften
Molekularformel |
C11H14BrN |
|---|---|
Molekulargewicht |
240.14 g/mol |
IUPAC-Name |
1-[(4-bromo-2-methylphenyl)methyl]azetidine |
InChI |
InChI=1S/C11H14BrN/c1-9-7-11(12)4-3-10(9)8-13-5-2-6-13/h3-4,7H,2,5-6,8H2,1H3 |
InChI-Schlüssel |
BCSIZKPIKRFVSI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)Br)CN2CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B13675590.png)
![2-Chloro-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine](/img/structure/B13675593.png)


![2-[4-(4-Nitrophenoxy)phenyl]quinoxaline](/img/structure/B13675619.png)




![2,7-Dichloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13675648.png)


